Cas no 2089534-22-3 (2-(Azidomethyl)-5-(3-bromophenyl)oxazole)
2-(Azidomethyl)-5-(3-bromophenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(azidomethyl)-5-(3-bromophenyl)oxazole
- 2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole
- 2-(Azidomethyl)-5-(3-bromophenyl)oxazole
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- Inchi: 1S/C10H7BrN4O/c11-8-3-1-2-7(4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
- InChI Key: LGXAKCQILYMGPT-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=CN=C(CN=[N+]=[N-])O1
Computed Properties
- Exact Mass: 277.98032 g/mol
- Monoisotopic Mass: 277.98032 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 40.4
- Molecular Weight: 279.09
2-(Azidomethyl)-5-(3-bromophenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A181596-100mg |
2-(azidomethyl)-5-(3-bromophenyl)oxazole |
2089534-22-3 | 100mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A181596-500mg |
2-(azidomethyl)-5-(3-bromophenyl)oxazole |
2089534-22-3 | 500mg |
$ 550.00 | 2022-06-08 | ||
| TRC | A181596-1g |
2-(azidomethyl)-5-(3-bromophenyl)oxazole |
2089534-22-3 | 1g |
$ 840.00 | 2022-06-08 | ||
| Enamine | EN300-188832-0.5g |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole |
2089534-22-3 | 95% | 0.5g |
$613.0 | 2023-09-18 | |
| Enamine | EN300-188832-1.0g |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole |
2089534-22-3 | 95% | 1.0g |
$785.0 | 2023-07-10 | |
| Enamine | EN300-188832-2.5g |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole |
2089534-22-3 | 95% | 2.5g |
$1539.0 | 2023-09-18 | |
| Enamine | EN300-188832-5.0g |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole |
2089534-22-3 | 95% | 5.0g |
$2277.0 | 2023-07-10 | |
| Enamine | EN300-188832-10.0g |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole |
2089534-22-3 | 95% | 10.0g |
$3376.0 | 2023-07-10 | |
| Enamine | EN300-188832-0.05g |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole |
2089534-22-3 | 95% | 0.05g |
$182.0 | 2023-09-18 | |
| Enamine | EN300-188832-0.1g |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole |
2089534-22-3 | 95% | 0.1g |
$272.0 | 2023-09-18 |
2-(Azidomethyl)-5-(3-bromophenyl)oxazole Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(Azidomethyl)-5-(3-bromophenyl)oxazole
Comprehensive Overview of 2-(Azidomethyl)-5-(3-bromophenyl)oxazole (CAS No. 2089534-22-3)
2-(Azidomethyl)-5-(3-bromophenyl)oxazole (CAS No. 2089534-22-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical biology. This compound, characterized by its unique oxazole core and functional groups, serves as a versatile building block for various synthetic applications. Researchers and industries are increasingly interested in its potential due to its structural features, which enable diverse chemical modifications.
The molecular structure of 2-(Azidomethyl)-5-(3-bromophenyl)oxazole includes an azidomethyl group and a bromophenyl substituent, making it highly reactive in click chemistry and cross-coupling reactions. These properties are particularly valuable in drug discovery, where the compound can be used to develop novel pharmaceuticals targeting diseases such as cancer and infectious diseases. The oxazole ring, a five-membered heterocycle, is known for its stability and bioactivity, further enhancing the compound's utility.
In recent years, the demand for 2-(Azidomethyl)-5-(3-bromophenyl)oxazole has surged due to its applications in bioconjugation and proteomics. Scientists utilize its azide functionality for labeling biomolecules, enabling advanced studies in cellular imaging and protein interactions. This aligns with the growing trend of precision medicine and personalized therapies, where understanding molecular interactions is crucial.
From a synthetic perspective, 2-(Azidomethyl)-5-(3-bromophenyl)oxazole is often employed in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to create complex molecular architectures. Its bromophenyl group acts as an excellent leaving group, facilitating the formation of carbon-carbon bonds. This reactivity is highly sought after in the development of organic electronic materials, including OLEDs and photovoltaic cells, which are pivotal in the renewable energy sector.
The safety profile of 2-(Azidomethyl)-5-(3-bromophenyl)oxazole is another area of interest. While the compound is not classified as hazardous under standard regulations, proper handling protocols are recommended due to the presence of the azide group, which can be reactive under certain conditions. Researchers are advised to follow guidelines from institutions like the ACS and OSHA to ensure safe laboratory practices.
Market trends indicate a rising adoption of 2-(Azidomethyl)-5-(3-bromophenyl)oxazole in academic and industrial research. Its compatibility with high-throughput screening and combinatorial chemistry makes it a valuable asset for pharmaceutical companies aiming to accelerate drug development. Additionally, the compound's role in bioorthogonal chemistry has opened new avenues for in vivo studies, contributing to breakthroughs in diagnostics and therapeutics.
For those seeking to purchase 2-(Azidomethyl)-5-(3-bromophenyl)oxazole, it is essential to source it from reputable suppliers who provide detailed analytical data, including NMR and HPLC purity reports. The compound's stability under various storage conditions (typically at -20°C in a dry environment) ensures its longevity for experimental use. As research into heterocyclic compounds continues to expand, 2-(Azidomethyl)-5-(3-bromophenyl)oxazole remains a key player in advancing scientific innovation.
In summary, 2-(Azidomethyl)-5-(3-bromophenyl)oxazole (CAS No. 2089534-22-3) is a multifaceted compound with broad applications in drug discovery, materials science, and bioconjugation. Its unique structural features and reactivity make it indispensable for modern research, aligning with current trends in green chemistry and sustainable development. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future technologies and therapies.
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